molecular formula C12H13BrN4O2S B1682643 Sulfabromomethazine CAS No. 116-45-0

Sulfabromomethazine

Cat. No. B1682643
CAS RN: 116-45-0
M. Wt: 357.23 g/mol
InChI Key: KWXCNODTHBHSIQ-UHFFFAOYSA-N
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Description

Sulfabromomethazine is a sulfonamide consisting of 5-bromo-4,6-dimethylpyrimidine with a 4-aminobenzenesulfonamido group at the 2-position . It is a long-acting derivative of sulfamezathine and is used in the poultry, swine, and cattle industries for the treatment of coccidiosis and various bacterial infections .


Molecular Structure Analysis

The molecular formula of Sulfabromomethazine is C12H13BrN4O2S . It consists of a 5-bromo-4,6-dimethylpyrimidine with a 4-aminobenzenesulfonamido group at the 2-position .

Scientific Research Applications

Degradation and Removal in Water

Sulfamethazine, a compound similar to Sulfabromomethazine, is widely used in livestock feeding and aquaculture. Studies have explored the degradation of Sulfamethazine in water, revealing that heat-activated persulfate oxidation is an effective method for water remediation contaminated by Sulfamethazine and related sulfonamides (Fan et al., 2015). Another study found that using ultrasound pre-magnetized Fe0/PS process significantly increases the degradation rate of Sulfamethazine in water, making it a promising approach for antibiotic removal in wastewater treatment (Pan et al., 2018).

Interaction with Cyclodextrins

Research on the interaction between Sulfamethazine and cyclodextrins, which could be relevant to Sulfabromomethazine, has shown that the formation of inclusion complexes with cyclodextrins can control the aqueous solubility of Sulfamethazine. These interactions are influenced by the protonation state of the drug and temperature, and are driven by hydrophobic interaction, hydrogen bonding, and electrostatic interaction (Ameen et al., 2019).

Immunomodulatory Activities

Sulfamethazine derivatives, which may be structurally similar to Sulfabromomethazine, have been synthesized and evaluated for their immunomodulatory activities. These derivatives showed significant anti-inflammatory activity, suggesting potential therapeutic strategies for inflammatory diseases (Siddiqui et al., 2018).

Environmental Impact

The environmental impact of Sulfamethazine, potentially applicable to Sulfabromomethazine, has been studied extensively. A study on the sorption and transport of Sulfamethazine in agricultural soils found that invasive-plant-derived biochar can significantly increase the retention of Sulfamethazine in soils, reducing its mobility and potential environmental impact (Vithanage et al., 2014).

Biodegradability Enhancement

Electrochemical processes have been examined for the degradation of Sulfamethazine, aiming to enhance its biodegradability. This method involves flow electrolysis on high surface electrodes and has shown promising results in improving the biodegradability of Sulfamethazine solutions, suggesting potential applications for Sulfabromomethazine (Saidi et al., 2013).

Rapid Detection Techniques

Innovative techniques for the rapid detection of Sulfamethazine in various food products have been developed. These methods, such as the time-resolved fluorescent nanobeads-based immunochromatographic assay, offer fast, reliable, and sensitive detection of Sulfamethazine, which could be adapted for Sulfabromomethazine (Wang et al., 2020).

properties

IUPAC Name

4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXCNODTHBHSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046857
Record name Sulfabromomethazine
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Molecular Weight

357.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfabromomethazine

CAS RN

116-45-0
Record name Sulfabromomethazine
Source CAS Common Chemistry
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Record name Sulfabromomethazine
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Record name Sulfabromomethazine
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Record name Sulfabrom
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Record name Sulfabromomethazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-(5-bromo-4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.766
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Record name SULFABROMOMETHAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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